4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid
Description
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boronic acid group, a carboxylic acid group, and a cyclic ester structure with two chlorine atoms.
Properties
CAS No. |
73688-86-5 |
|---|---|
Molecular Formula |
C13H7BCl2O4 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
4-(5,6-dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7BCl2O4/c15-9-5-11-12(6-10(9)16)20-14(19-11)8-3-1-7(2-4-8)13(17)18/h1-6H,(H,17,18) |
InChI Key |
SYHNTCQAYDALOC-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Other CAS No. |
73688-86-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester typically involves the reaction of benzeneboronic acid with a suitable diol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the carboxylic acid and cyclic ester groups.
4-Carboxyphenylboronic acid: Contains a carboxylic acid group but lacks the cyclic ester structure.
2,4-Dichlorophenylboronic acid: Contains chlorine atoms but lacks the carboxylic acid and cyclic ester groups.
Uniqueness
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both boronic acid and carboxylic acid groups, along with the cyclic ester structure, provides a versatile platform for chemical modifications and biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
